molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186821
CAS No.: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific ester functionality, which can be readily modified to introduce various substituents, enhancing its versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFACXDTRBVZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355980
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-77-9
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-aminopyridine (292, 1.1022 g; 11.71 mmol) and Bu2SnCl2 (431 mg; 1.3 mmol) in DME (20 mL), ethyl 3-bromopyruvate (1.56 mL; 11.16 mmol) was added to give an instant yellow precipitate. The suspension was stirred at room temperature for 2 h, then solid K2CO3 (2.6 g; 18.8 mmol) was added and the mixture stirred for additional 20 h at the same temperature. The reaction mixture was then diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium chloride. The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel (eluent 50% ethyl acetate in dichloromethane), to afford the title compound 293 (1.31 g, 59% yield) as a white crystalline material. 1H NMR (400.2 MHz, DMSO) δ (ppm): 8.54 (m, 1H); 8.53 (d; J=0.9 Hz; 1H); 7.59 (ddd; J=1.3, 2.0, 9.2 Hz; 1H); 7.33 (ddd; J=1.3, 6.7, 9.2 Hz; 1H); 6.98 (dt; J=0.9, 7.8 Hz; 1H); 4.30 (q; J=7.0 Hz; 2H); 1.32 (t; J=7.0 Hz; 3H). MS: calc: 190.0; found: 191.1 (M+H).
Quantity
1.1022 g
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-pyridine (2 g, 21 mmol) and ethyl bromopyruvate (4.14 g, 21 mmol) in ethanol (31 mL) was stirred under reflux for 24 h. The solvent was evaporated, and the residue was dissolved in a minimum volume of water. The solution was neutralized (pH=8) with saturated NaHCO3. The aqueous layer was extracted with AcOEt and the organic layer was washed with saturated NaCl. The solvent was removed under pressure to afford 2.51 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate (Yield: 62%) as an orange oil which can be used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 7.8 g (40 mmol) of ethyl bromopyruvate and in 40 mL of ethanol is treated with 3.76 g (30.0 mmol) of 2-aminopyrazine and heated to reflux temperature for 16 hr. The reaction mixture is cooled to room temperature and treated with 10 g of potassium carbonate. The mixture is filtered through Celite and the solvent removed in vacuo to yield the crude material. The resulting residue is flash chromatographed with initially 1% methanol in dichloromethane to afford 3.5 g (46%) ethyl imidazolo[1,2-a]pyridine-2-carboxylate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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